molecular formula C9H11Cl B077728 1-(Chloromethyl)-2,3-dimethylbenzene CAS No. 13651-55-3

1-(Chloromethyl)-2,3-dimethylbenzene

Cat. No. B077728
CAS RN: 13651-55-3
M. Wt: 154.63 g/mol
InChI Key: CHMJJIHXWABUHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(Chloromethyl)-2,3-dimethylbenzene derivatives can be achieved through different pathways. For instance, electrophilic substitution reactions involving phenonium ions derived from 1-chloro-2,3-dimethylbenzene lead to the formation of various substituted benzene derivatives (Fischer & Greig, 1974). Additionally, reactions with nitric acid in acetic anhydride yield nitrocyclohexadienyl acetates, which further undergo rearrangement and elimination reactions to form other derivatives (Fischer & Greig, 1978).

Molecular Structure Analysis

The molecular structure of 1-(Chloromethyl)-2,3-dimethylbenzene derivatives has been studied using various crystallographic techniques. For example, the structure of 1,4-diisocyano-2,5-dimethylbenzene, a related compound, reveals insights into the arrangement of substituents around the benzene ring and their impact on the compound's properties (Zeller & Hunter, 2003).

Chemical Reactions and Properties

1-(Chloromethyl)-2,3-dimethylbenzene undergoes various chemical reactions, including electrophilic substitution and oxidation-reduction processes. These reactions facilitate the synthesis of complex molecules and intermediates for further chemical synthesis. For instance, its reaction with aromatic nitro compounds in trifluoromethanesulfonic acid leads to the formation of triarylmethyl cations through a series of hydride transfers and benzylations (Austin & Ridd, 1994).

Scientific Research Applications

  • Electrophilic Substitution by a Phenonium Ion Derived from 1-Chloro-2,3-Dimethylbenzene :

    • The study discusses the reaction of 1-chloro-2,3-dimethylbenzene with nitric acid in acetic anhydride, leading to the formation of 3-chloro-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate. This compound further reacts with mesitylene to form pentamethylbiphenyl (Fischer & Greig, 1974).
  • Kinetics of 1,2-Dimethylbenzene Oxidation and Ignition :

    • This research provides experimental results for the oxidation of 1,2-dimethylbenzene, including concentration profiles for reactants, intermediates, and products. It also includes ignition measurements of 1,2-dimethylbenzene-oxygen-argon mixtures, providing insights into the reactivity of dimethylbenzenes under various conditions (Gaïl, Dagaut, Black, & Simmie, 2008).
  • Preparation of 2-Phenyl-2-Iodo-5,6-Dimethyl-1,3-Dihydro-2-Telluraindene :

    • This study involves the reaction of a chloromethylbenzene derivative with tellurium powder and sodium iodide, leading to the formation of new compounds including 2-phenyl-2-iodo-5,6-dimethyl-1,3-dihydro-2-telluraindene (Al-Rubaie, 1990).
  • Gas Chromatography of Chloro Derivatives of 1,4-Dimethylbenzene :

    • This research explores the chromatographic separation of chloro derivatives of 1,4-dimethylbenzene, providing valuable information for analytical chemistry applications (Bermejo, Blanco, & Guillén, 1985).
  • Chlorination of (Phebox)Ir(mesityl)(OAc) by Thionyl Chloride :

    • This study demonstrates the rapid formation of 1-(chloromethyl)-3,5-dimethylbenzene from a pincer complex, offering insights into organometallic chemistry and catalysis (Zhou & Goldman, 2015).
  • Carbazole-Bearing Porous Organic Polymers with a Mulberry-Like Morphology for Efficient Iodine Capture :

    • Research on carbazole-based porous organic polymers, utilizing 1,4-bis(chloromethyl)-benzene as a cross-linking agent. This study contributes to the development of materials for environmental applications, particularly in iodine vapor adsorption (Xiong et al., 2019).

Safety And Hazards

The safety and hazards associated with a compound like “1-(Chloromethyl)-2,3-dimethylbenzene” would depend on its specific properties . It’s important to consult a Material Safety Data Sheet (MSDS) or other safety documentation for specific information .

properties

IUPAC Name

1-(chloromethyl)-2,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl/c1-7-4-3-5-9(6-10)8(7)2/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMJJIHXWABUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10929455
Record name 1-(Chloromethyl)-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-2,3-dimethylbenzene

CAS RN

13651-55-3
Record name 13651-55-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405480
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(Chloromethyl)-2,3-dimethylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10929455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G Aleman - 2006 - search.proquest.com
The relative rate method was used to study the kinetics and mechanism of Cl atom reactions with a series of alkylbenzenes and alkylnaphthalenes at 298 K and 1 atm. The following …
Number of citations: 3 search.proquest.com
C Zhang - 2004 - search.proquest.com
The large number of protein kinases and the high homology in the protein kinase superfamily make it difficult to deconvolute the roles of individual protein kinases in eukaryotic …
Number of citations: 0 search.proquest.com

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